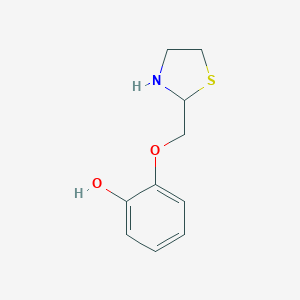
Phenol, 2-(2-thiazolidinylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-thiazolidinylmethoxy)-, also known as Thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, biological products, and other medical preparations. It is a white crystalline powder that is soluble in water and alcohol. Thiomersal has been used for over 70 years, and its effectiveness in preventing bacterial and fungal growth in vaccines has been well established. However, concerns have been raised about its safety and potential toxicity, particularly in relation to its mercury content.
Wirkmechanismus
Phenol, 2-(2-thiazolidinylmethoxy)- works by releasing small amounts of mercury ions, which act as a preservative by killing or inhibiting the growth of bacteria and fungi. The mercury ions bind to sulfur-containing amino acids in the proteins of microorganisms, disrupting their structure and function.
Biochemical and Physiological Effects
Phenol, 2-(2-thiazolidinylmethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to bind to proteins and DNA in cells, and to affect the function of enzymes involved in cellular processes. Phenol, 2-(2-thiazolidinylmethoxy)- has also been shown to affect the immune system, both in vitro and in vivo, by altering cytokine production and T cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 2-(2-thiazolidinylmethoxy)- has several advantages as a preservative in lab experiments. It is effective in preventing bacterial and fungal growth, and does not affect the potency or stability of the sample. However, there are also limitations to its use. Phenol, 2-(2-thiazolidinylmethoxy)- can interfere with some assays, particularly those that rely on enzyme activity or protein function. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several areas of future research related to thiomersal. One area of interest is the potential toxicity of thiomersal, particularly in relation to its mercury content. Studies are needed to determine the safe levels of exposure to thiomersal, and to evaluate the potential health effects of long-term exposure. Another area of research is the development of alternative preservatives for vaccines and other medical preparations. Researchers are exploring the use of other compounds, such as benzyl alcohol and phenoxyethanol, as potential substitutes for thiomersal. Finally, there is a need for further research into the mechanism of action of thiomersal, particularly in relation to its effects on the immune system and cellular processes.
Synthesemethoden
Phenol, 2-(2-thiazolidinylmethoxy)- is synthesized by reacting 2-mercaptobenzoic acid with sodium hydroxide to form the sodium salt, which is then reacted with ethyl iodide to form the ethyl ester. The ethyl ester is then reacted with mercury (II) chloride to form the thiomersal compound.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(2-thiazolidinylmethoxy)- has been extensively studied for its use as a vaccine preservative. Studies have shown that it is effective in preventing bacterial and fungal growth in vaccines, and does not affect the potency or stability of the vaccine. Phenol, 2-(2-thiazolidinylmethoxy)- has also been used in other medical preparations such as eye drops, nasal sprays, and contact lens solutions.
Eigenschaften
CAS-Nummer |
103195-83-1 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-(1,3-thiazolidin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C10H13NO2S/c12-8-3-1-2-4-9(8)13-7-10-11-5-6-14-10/h1-4,10-12H,5-7H2 |
InChI-Schlüssel |
OHRVIKONBLIBJX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
Kanonische SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
Synonyme |
2-(thiazolidin-2-ylmethoxy)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



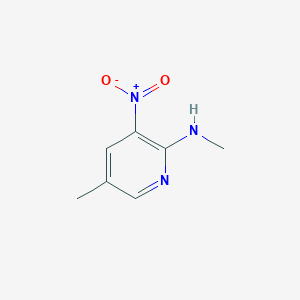
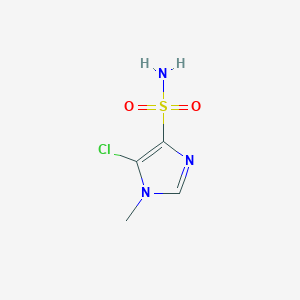
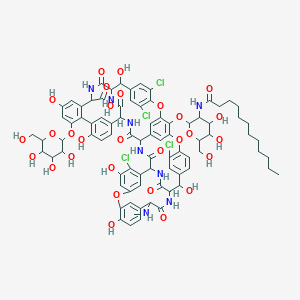
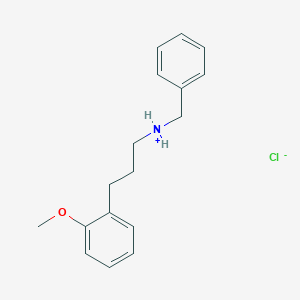



![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
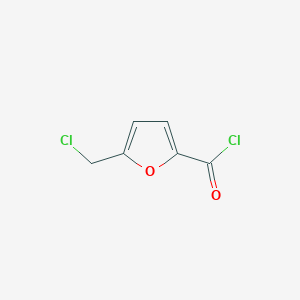


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

